molecular formula C10H17NO3 B063001 Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- CAS No. 183621-92-3

Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-

Katalognummer B063001
CAS-Nummer: 183621-92-3
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: PAVCEEJWBVNJPW-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic carbamate that has shown promising results in scientific research, especially in the field of medicinal chemistry.

Wirkmechanismus

The mechanism of action of Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- is still not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemische Und Physiologische Effekte

Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to reduce inflammation and to protect against oxidative stress. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- in lab experiments is its potential to be used as a therapeutic agent for various diseases. The compound has shown promising results in preclinical studies and may be a viable option for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility for researchers.

Zukünftige Richtungen

There are several future directions for the research and development of Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-. One of the main areas of focus is the development of new drugs based on this compound for the treatment of various diseases. Another area of focus is the study of the compound's mechanism of action and its potential to be used as a diagnostic tool for certain diseases. In addition, there is a need for further studies to determine the safety and efficacy of the compound in clinical trials. Finally, there is a need for the development of new and more efficient synthesis methods for the compound to make it more accessible for researchers.

Synthesemethoden

The synthesis of Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of cyclobutene with formaldehyde and ammonia. The reaction is carried out under acidic conditions, and the resulting product is Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- has shown promising results in scientific research, especially in the field of medicinal chemistry. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.

Eigenschaften

CAS-Nummer

183621-92-3

Produktname

Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-

Molekularformel

C10H17NO3

Molekulargewicht

199.25 g/mol

IUPAC-Name

tert-butyl N-[(1S,4R)-4-(hydroxymethyl)cyclobut-2-en-1-yl]carbamate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1

InChI-Schlüssel

PAVCEEJWBVNJPW-YUMQZZPRSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H]1C=C[C@H]1CO

SMILES

CC(C)(C)OC(=O)NC1C=CC1CO

Kanonische SMILES

CC(C)(C)OC(=O)NC1C=CC1CO

Synonyme

Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.